N-methyl-N-(t-Boc)-PEG4-acid chemical structure and properties
N-methyl-N-(t-Boc)-PEG4-acid chemical structure and properties
An In-depth Technical Guide to N-methyl-N-(t-Boc)-PEG4-acid
Introduction
N-methyl-N-(t-Boc)-PEG4-acid is a specialized, heterobifunctional chemical linker widely utilized by researchers in drug discovery and chemical biology. As a polyethylene (B3416737) glycol (PEG)-based linker, it possesses intrinsic hydrophilicity, which can enhance the solubility and pharmacokinetic properties of the molecules it modifies.[1][2] This linker is particularly prominent in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to eliminate specific disease-causing proteins from within a cell.[3][4]
This molecule features two distinct functional ends: a terminal carboxylic acid and a tert-butyloxycarbonyl (t-Boc) protected N-methyl amine. This orthogonal design allows for sequential, controlled conjugation reactions. The carboxylic acid can be readily coupled to primary amines, while the t-Boc group can be selectively removed under acidic conditions to reveal a secondary amine for further modification.[2] This guide provides a comprehensive overview of its chemical properties, applications, key experimental protocols, and its mechanistic role in targeted protein degradation.
Chemical Structure and Properties
The structure of N-methyl-N-(t-Boc)-PEG4-acid consists of a four-unit PEG chain, providing a flexible and soluble spacer. One terminus is capped with an N-methyl amine protected by a t-Boc group, and the other terminus is a propionic acid.
Chemical Structure:
Quantitative Data
The key physicochemical properties of N-methyl-N-(t-Boc)-PEG4-acid are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 1260431-01-3 | [1][2][5] |
| Molecular Formula | C₁₇H₃₃NO₈ | [2][3][5] |
| Molecular Weight | 379.45 g/mol | [2][3][5] |
| Purity | Typically ≥98% | [2] |
| Appearance | Varies (often a liquid or oil) | |
| Storage Conditions | -20°C | [2][6] |
| SMILES String | O=C(OC(C)(C)C)N(C)CCOCCOCCOCCOCCC(O)=O | [3][5] |
Applications in Drug Development
The primary application of N-methyl-N-(t-Boc)-PEG4-acid is as a linker in the synthesis of PROTACs.[3][7][8] PROTACs are heterobifunctional molecules that consist of three components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that covalently connects the two.[9][10]
By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the target protein.[11] This ubiquitination marks the protein for degradation by the cell's own ubiquitin-proteasome system (UPS), leading to its selective removal.[10][12] The linker's length, flexibility, and chemical nature are critical for the proper formation and stability of the key ternary complex (POI-PROTAC-E3 ligase) that precedes degradation.[9]
Experimental Protocols
The dual functionality of N-methyl-N-(t-Boc)-PEG4-acid allows for a stepwise approach to synthesizing more complex molecules. Below are two fundamental protocols for its use.
Protocol 1: Amide Coupling via EDC/NHS Chemistry
This protocol details the activation of the carboxylic acid terminus and its subsequent reaction with a primary amine-containing molecule (Molecule-NH₂), such as an E3 ligase ligand.
Materials:
-
N-methyl-N-(t-Boc)-PEG4-acid
-
Molecule-NH₂ (with a primary amine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS) or N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: 1X PBS, pH 7.2-8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Solution (e.g., 1 M Tris or 1 M hydroxylamine)
Procedure:
-
Reagent Preparation: Allow all reagents to equilibrate to room temperature before use. Prepare fresh stock solutions of EDC and Sulfo-NHS in the Activation Buffer or anhydrous solvent immediately prior to use, as EDC is susceptible to hydrolysis.[13]
-
Activation of Carboxylic Acid:
-
Dissolve N-methyl-N-(t-Boc)-PEG4-acid (1 equivalent) in Activation Buffer.
-
Add EDC (1.2 equivalents) and Sulfo-NHS (1.5 equivalents) to the solution.[14]
-
Incubate the mixture for 15-30 minutes at room temperature with gentle stirring. This reaction forms a semi-stable amine-reactive Sulfo-NHS ester.[13][14]
-
-
Coupling Reaction:
-
Dissolve your Molecule-NH₂ in Coupling Buffer.
-
Add the Molecule-NH₂ solution to the activated linker solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[13]
-
-
Quenching: Add the Quenching Solution to a final concentration of 10-50 mM to hydrolyze any unreacted Sulfo-NHS esters and stop the reaction.[14]
-
Purification: Purify the resulting conjugate using an appropriate method, such as dialysis, size-exclusion chromatography, or reverse-phase HPLC, to remove unreacted starting materials and byproducts.
Protocol 2: t-Boc Deprotection
This protocol describes the removal of the t-Boc protecting group to expose the N-methyl amine for subsequent conjugation steps.
Materials:
-
Boc-protected conjugate from the previous protocol
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Reaction Setup: Dissolve the Boc-protected compound in DCM (e.g., 0.1 M concentration).
-
Acid Treatment: Cool the solution in an ice bath (0°C). Slowly add a solution of TFA in DCM (typically 20-50% v/v).
-
Reaction Monitoring: Stir the reaction at 0°C to room temperature for 1-3 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS) until the starting material is fully consumed.
-
Work-up:
-
Carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Re-dissolve the residue in a suitable organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize residual acid), water, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product, which can be used for the next reaction step without further purification or purified as needed.
Visualization of Workflows and Mechanisms
Diagrams created using Graphviz provide a clear visual representation of the experimental and biological processes involving N-methyl-N-(t-Boc)-PEG4-acid.
Diagram: PROTAC Synthesis Workflow
This diagram illustrates the sequential conjugation strategy enabled by the linker's orthogonal protecting groups.
Caption: A two-step workflow for synthesizing a PROTAC molecule.
Diagram: PROTAC Mechanism of Action
This diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.[9][11]
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
References
- 1. N-methyl-N-(t-Boc)-PEG4-acid | 1260431-01-3 [amp.chemicalbook.com]
- 2. N-methyl-N-(t-Boc)-PEG4-acid, 1260431-01-3 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. N-Methyl-N-(t-Boc)-PEG4-acid - Immunomart [immunomart.com]
- 5. appchemical.com [appchemical.com]
- 6. 化合物 N-Methyl-N-(t-Boc)-PEG4-acid|T16238|TargetMol 品牌:TargetMol 美国 - ChemicalBook [chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. N-Methyl-N-(t-Boc)-PEG4-acid | PROTAC Linker | MCE [medchemexpress.cn]
- 9. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 11. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
